5-Chlorobenzo[d]oxazol-2-amine hydrochloride belongs to the class of heterocyclic compounds, specifically those containing nitrogen in the ring structure. Its systematic name reflects its chemical structure, which includes:
The synthesis of 5-Chlorobenzo[d]oxazol-2-amine hydrochloride can be achieved through various methods. One notable approach involves the reaction of 2-amino-4-chlorophenol with carbon disulfide and potassium hydroxide, leading to the formation of 5-chlorobenzo[d]oxazole, which can subsequently be converted into the desired amine derivative.
The molecular structure of 5-Chlorobenzo[d]oxazol-2-amine hydrochloride can be described as follows:
The compound exhibits a planar structure due to extensive conjugation within the aromatic systems, which is confirmed through spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) .
5-Chlorobenzo[d]oxazol-2-amine hydrochloride participates in various chemical reactions typical for amines and heterocycles:
The mechanism of action for compounds like 5-Chlorobenzo[d]oxazol-2-amine hydrochloride often involves interactions at specific biological targets:
Research indicates that derivatives of benzo[d]oxazole exhibit various pharmacological effects, including anti-inflammatory and anticancer properties .
Key spectroscopic data include:
5-Chlorobenzo[d]oxazol-2-amine hydrochloride has several scientific applications:
The benzo[d]oxazole scaffold—a fused bicyclic system comprising benzene and oxazole rings—serves as a privileged structure in medicinal chemistry due to its versatile pharmaceutical profile. This heterocycle exhibits strong electron-withdrawing properties and hydrogen-bonding capabilities, enabling precise interactions with biological targets. Its structural rigidity facilitates optimal spatial orientation of pharmacophores, enhancing target specificity and metabolic stability. Approximately 18% of FDA-approved drugs contain bicyclic heterocycles like benzoxazole, underscoring their therapeutic utility. The scaffold’s synthetic versatility allows modular modifications at the C-2, C-5, and C-6 positions, enabling tailored pharmacokinetic optimization. For example, 2-aminobenzoxazole derivatives demonstrate enhanced cell permeability and oral bioavailability due to balanced lipophilicity, making them ideal for central nervous system (CNS)-targeting agents and enzyme inhibitors [2].
Table 1: Physicochemical Properties of Key 2-Aminobenzoxazole Derivatives
Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Purity (%) |
---|---|---|---|---|
5-Chlorobenzo[d]oxazol-2-amine hydrochloride | 5978-37-0 | C₇H₆Cl₂N₂O | 205.04 | >98 |
5-Chlorobenzo[d]oxazol-2-amine (Zoxazolamine) | 61-80-3 | C₇H₅ClN₂O | 168.58 | >98 |
2-(5-Chlorobenzo[d]oxazol-2-yl)ethan-1-amine hydrochloride | - | C₉H₁₀Cl₂N₂O | 233.09 | - |
The evolution of 2-aminobenzoxazole-based therapeutics began in the mid-20th century with Zoxazolamine (marketed as Flexin), a muscle relaxant whose clinical use was later limited due to hepatotoxicity. Its identification established 2-aminobenzoxazole as a viable pharmacophore. Modern medicinal chemistry has refined this scaffold to mitigate off-target effects while amplifying desired bioactivity. Contemporary strategies involve:
These innovations culminated in compounds like SLB1122168 (IC₅₀ = 94 ± 6 nM against Spns2), a potent sphingosine-1-phosphate (S1P) transporter inhibitor derived from 2-aminobenzoxazole. This derivative demonstrated dose-dependent lymphopenia in murine models, validating the pharmacophore’s efficacy in immunomodulation [2].
Table 2: Evolution of Key 2-Aminobenzoxazole Therapeutics
Era | Representative Compound | Primary Target | Therapeutic Application |
---|---|---|---|
1950s | Zoxazolamine | GABA receptors | Muscle relaxation |
2020s | SLB1122168 (33p) | Spns2 transporter | Immunosuppression |
2020s | SLF1081851 (16d) | Spns2 transporter | Anti-fibrotic agents |
The introduction of a chlorine atom at the C-5 position of benzo[d]oxazole induces profound electronic and steric modifications that amplify bioactivity:
In Spns2 inhibitors, the 5-chloro analog SLB1122168 reduced lymphocyte trafficking 3-fold more efficiently than its non-chlorinated counterpart, demonstrating the substituent’s role in enhancing pharmacodynamic responses [2]. Additionally, chloro substitution minimizes cardiac toxicity by avoiding off-target engagement with S1P₁ receptors—a limitation of earlier S1P modulators like fingolimod [2].
Table 3: Impact of 5-Chloro Substitution on Bioactivity
Biological Parameter | 5-Chloro Derivative (SLB1122168) | Non-Chlorinated Analog | Improvement Factor |
---|---|---|---|
Spns2 IC₅₀ (nM) | 94 ± 6 | >1000 | 10.6× |
Lymphopenia Induction (ED₅₀) | 5 mg/kg | 20 mg/kg | 4× |
Metabolic Stability (t₁/₂, h) | 3.2 | 1.1 | 2.9× |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7